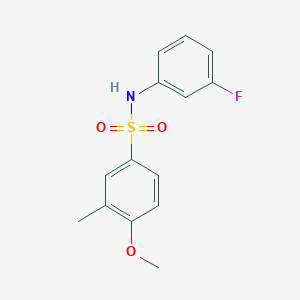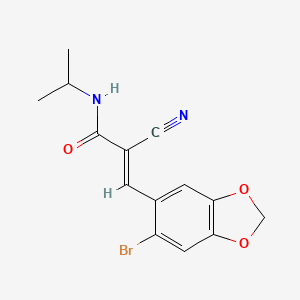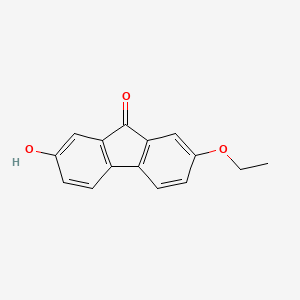![molecular formula C9H15N3O4 B5704599 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as methoxsalen, is a synthetic compound that belongs to the class of psoralens. Psoralens are naturally occurring compounds found in plants that have been used for centuries to treat various skin disorders. Methoxsalen has been widely studied for its potential therapeutic applications in the treatment of skin diseases, such as psoriasis and vitiligo.
Mécanisme D'action
Methoxsalen works by binding to DNA and forming crosslinks between adjacent strands, which inhibits DNA replication and cell division. This mechanism of action makes 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione effective in treating skin diseases, as it suppresses the immune response and reduces inflammation in the skin.
Biochemical and Physiological Effects:
Methoxsalen has been shown to have several biochemical and physiological effects, including the inhibition of DNA replication and cell division, the suppression of the immune response, and the stimulation of melanin production in the skin. These effects make this compound a promising candidate for the treatment of various skin diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione is its ability to inhibit DNA replication and cell division, which makes it useful in studying the effects of DNA damage on cell proliferation. However, one of the limitations of this compound is its potential toxicity, as it can cause DNA damage in healthy cells and increase the risk of cancer.
Orientations Futures
There are several future directions for research on 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other skin diseases, such as atopic dermatitis and alopecia areata, and the exploration of its potential as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound and to evaluate its long-term safety and efficacy.
Méthodes De Synthèse
Methoxsalen can be synthesized through several methods, including the condensation of 6-methyluracil with glyoxylic acid followed by the reaction with diethanolamine. Another method involves the reaction of 6-methyluracil with chloroacetic acid followed by the reaction with diethanolamine. Both methods result in the formation of 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione.
Applications De Recherche Scientifique
Methoxsalen has been extensively studied for its potential therapeutic applications in the treatment of various skin diseases, including psoriasis and vitiligo. It has been shown to be effective in reducing the severity of psoriasis symptoms, such as scaling and erythema, by suppressing the immune response that causes inflammation in the skin. Methoxsalen has also been used in combination with ultraviolet A (UVA) light therapy, known as PUVA therapy, to treat vitiligo by stimulating the production of melanin in the skin.
Propriétés
IUPAC Name |
5-[bis(2-hydroxyethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-6-7(8(15)11-9(16)10-6)12(2-4-13)3-5-14/h13-14H,2-5H2,1H3,(H2,10,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMNFUMYXAAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)

![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
